(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
Overview
Description
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, a difluoromethoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an amino acid derivative under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate difluoromethylating agents.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted thiazolidine derivatives.
Scientific Research Applications
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes or receptors, while the thiazolidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- (4S)-2-[3-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
- (4S)-2-[3-(methoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid
- (4S)-2-[3-(difluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Uniqueness
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced biological activity.
Biological Activity
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its biological activities. This article reviews its biological properties, focusing on its potential as a therapeutic agent, particularly as a tyrosinase inhibitor and antioxidant.
Chemical Structure and Properties
The compound belongs to the thiazolidine family, characterized by a five-membered ring containing sulfur. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its biological interactions. The chemical formula is , and it has a molecular weight of approximately 275.26 g/mol.
1. Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-lightening agents. Studies have shown that derivatives of thiazolidine-4-carboxylic acid exhibit substantial inhibitory effects on tyrosinase activity.
- Research Findings :
- A study demonstrated that certain derivatives, including those similar to this compound, displayed IC50 values ranging from 16.5 µM to 66.47 µM against mushroom tyrosinase .
- Molecular docking studies indicated strong binding affinities, suggesting that these compounds interact effectively with the active site of the enzyme .
Compound | IC50 (µM) | Binding Affinity (kcal/mol) |
---|---|---|
This compound | TBD | TBD |
Kojic Acid | 15.9 ± 2.5 | TBD |
Other Derivatives | 16.5 - 66.47 | -8.4 |
2. Antioxidant Activity
Antioxidants are crucial for combating oxidative stress in biological systems. The antioxidant potential of this compound has been assessed through various assays.
- DPPH Assay :
Case Study 1: Tyrosinase Inhibition in Melanoma Cells
In vitro studies were conducted using B16 melanoma cells treated with α-MSH to stimulate melanin production. The application of this compound resulted in a marked reduction in melanin production, supporting its role as an effective tyrosinase inhibitor .
Case Study 2: Antioxidant Effects in Cellular Models
The antioxidant effects were further validated in cellular models where the compound demonstrated protective effects against oxidative damage induced by hydrogen peroxide. This suggests potential applications in dermatological formulations aimed at reducing oxidative stress-related skin damage .
Properties
IUPAC Name |
(4S)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-VEDVMXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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